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For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Iodo-1-methyl-4-(trifluoromethyl)benzene, with the CAS number 13055-62-4, is a

substituted aromatic halide of significant interest in organic synthesis.[1] Its structure, featuring

an iodine atom and a trifluoromethyl group on a toluene backbone, makes it a valuable

intermediate for the synthesis of complex organic molecules. The trifluoromethyl group can

impart unique properties to target molecules, such as enhanced metabolic stability and

lipophilicity, which are highly desirable in pharmaceutical and agrochemical development.[2]

The presence of the iodo group provides a reactive handle for a variety of cross-coupling

reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] This

guide provides a comprehensive overview of the physical and chemical properties of 2-Iodo-1-
methyl-4-(trifluoromethyl)benzene, detailed experimental protocols for its synthesis and

common reactions, and a discussion of its applications in research and development.
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A summary of the key physical and chemical properties of 2-Iodo-1-methyl-4-
(trifluoromethyl)benzene is presented below. It is important to note that while some data for

this specific isomer is available, other properties such as boiling point and density are not

readily found in the literature. For comparative purposes, data for the related isomer, 1-Iodo-4-

(trifluoromethyl)benzene, is provided with clear distinction.

Table 1: Physical and Chemical Properties of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene
and a Related Isomer

Property
Value for 2-Iodo-1-methyl-
4-(trifluoromethyl)benzene

Value for 1-Iodo-4-
(trifluoromethyl)benzene
(Isomer for comparison)

CAS Number 13055-62-4[1] 455-13-0[3]

Molecular Formula C₈H₆F₃I[1] C₇H₄F₃I[3]

Molecular Weight 286.03 g/mol [1] 272.01 g/mol

Boiling Point Data not available 183 - 185 °C[3]

Density Data not available 1.851 g/cm³ at 26 °C[3]

Purity ≥98%[1] Not specified

Synonyms
3-Iodo-4-

methylbenzotrifluoride[1]

4-Iodobenzotrifluoride, p-

Iodobenzotrifluoride[3]

Calculated LogP 3.61842[1] Data not available

Storage Conditions Sealed in dry, 2-8°C[1] Not specified

Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-Iodo-1-methyl-4-
(trifluoromethyl)benzene and its application in common cross-coupling reactions.

Synthesis of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene
via Sandmeyer Reaction
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A plausible and widely used method for the synthesis of aryl iodides from primary aromatic

amines is the Sandmeyer reaction.[4][5] This protocol describes the synthesis of the target

compound from 2-amino-4-(trifluoromethyl)toluene.

Experimental Procedure:

Diazotization:

In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice-salt bath,

dissolve 2-amino-4-(trifluoromethyl)toluene (1.0 equivalent) in a solution of concentrated

sulfuric acid and deionized water.[4]

While maintaining the low temperature, slowly add a solution of sodium nitrite (1.1-1.5

equivalents) in deionized water dropwise to the stirred solution.[4] The rate of addition

should be controlled to prevent the temperature from rising.

After the complete addition of the sodium nitrite solution, continue stirring the reaction

mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the

diazonium salt.[4]

Iodination:

To the cold diazonium salt solution, add a solution of potassium iodide (1.5-2.0

equivalents) in deionized water dropwise.[4]

Nitrogen gas will evolve. Continue stirring for 1-3 hours, or until the gas evolution ceases.

[4]

Work-up and Purification:

Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any

excess iodine.[4]

Transfer the mixture to a separatory funnel and extract the product with a suitable organic

solvent, such as diethyl ether or ethyl acetate (3 times the volume of the aqueous layer).

[4]
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Combine the organic extracts and wash them with deionized water and then with brine.[4]

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate the solvent under reduced pressure to obtain the crude product.[4]

The crude aryl iodide can be purified by column chromatography on silica gel or by

distillation.[4]

Starting Material Reaction Steps Final Product

2-Amino-4-(trifluoromethyl)toluene Diazotization
(NaNO₂, H₂SO₄, 0-5°C)

Step 1 Iodination
(KI)

Step 2
Work-up & Purification

(Extraction, Chromatography)

Step 3
2-Iodo-1-methyl-4-

(trifluoromethyl)benzene
Yields

Click to download full resolution via product page

Synthetic workflow for 2-Iodo-1-methyl-4-(trifluoromethyl)benzene.

Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds. 2-Iodo-1-
methyl-4-(trifluoromethyl)benzene, as an aryl iodide, is an excellent substrate for this

reaction.

Experimental Procedure:

Reaction Setup:

To a flame-dried Schlenk flask, add 2-Iodo-1-methyl-4-(trifluoromethyl)benzene (1.0

equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g.,

Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

Reaction Execution:

Add a degassed solvent system (e.g., toluene/water, dioxane/water) via syringe.
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Heat the reaction mixture to 80-100 °C and stir vigorously for the required time (typically 2-

24 hours), monitoring the reaction progress by TLC or GC-MS.

Work-up and Purification:

Upon completion, cool the reaction to room temperature and dilute with an organic solvent

like ethyl acetate.

Wash the organic layer with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.
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Product

2-Iodo-1-methyl-4-
(trifluoromethyl)benzene

Pd Catalyst
(e.g., Pd(PPh₃)₄)

Coupled Biaryl Product

Couple

Arylboronic Acid

Couple

Base
(e.g., K₂CO₃)

Solvent & Heat
(e.g., Toluene/H₂O, 80-100°C)
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Workflow for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Cross-Coupling Reaction
The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond between an aryl

halide and a terminal alkyne, a key transformation in the synthesis of pharmaceuticals and

organic materials.[6] Aryl iodides are highly reactive substrates for this reaction.[6]

Experimental Procedure:

Reaction Setup:

To a flame-dried Schlenk flask, add 2-Iodo-1-methyl-4-(trifluoromethyl)benzene (1.0

equivalent), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-

catalyst (e.g., CuI, 1-10 mol%).

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

Reaction Execution:

Add an anhydrous solvent (e.g., THF or DMF) and a suitable amine base (e.g.,

triethylamine or diisopropylamine) via syringe.

Add the terminal alkyne (1.1-1.5 equivalents) dropwise at room temperature.

Stir the reaction mixture at room temperature or with gentle heating until the starting

material is consumed, as monitored by TLC or GC-MS.

Work-up and Purification:

Upon completion, filter the reaction mixture through a pad of Celite, washing with an

organic solvent such as ethyl acetate.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the desired aryl-

alkyne product.
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Workflow for the Sonogashira cross-coupling reaction.

Conclusion
2-Iodo-1-methyl-4-(trifluoromethyl)benzene is a versatile building block in organic synthesis.

Its utility is primarily derived from the presence of a reactive iodine atom, which allows for

participation in a wide range of palladium-catalyzed cross-coupling reactions. The

trifluoromethyl group contributes to the desirable physicochemical properties of the resulting

products, making this compound a valuable intermediate in the design and synthesis of novel

pharmaceuticals, agrochemicals, and materials. The experimental protocols provided herein

offer a practical guide for the synthesis and application of this important chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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